Rucaparib Camsylate

Description

This compound is the camsylate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2016 and has 3 approved and 2 investigational indications.

See also: Rucaparib (has active moiety).

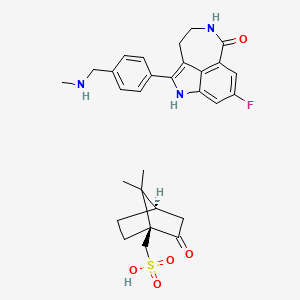

Structure

2D Structure

Properties

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBJJAFXHQQSRW-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027866 | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859053-21-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUCAPARIB CAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rucaparib Camsylate in BRCA-Mutated Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rucaparib camsylate is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme family, including PARP-1, PARP-2, and PARP-3.[1][2] Its primary mechanism of action in cancer cells harboring mutations in the BRCA1 or BRCA2 genes is based on the principle of synthetic lethality.[1][3] In these cells, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair, rucaparib-induced inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This overwhelming DNA damage results in genomic instability and, ultimately, targeted cancer cell death. This document provides an in-depth overview of this mechanism, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Mechanism of Action: Synthetic Lethality

The efficacy of rucaparib in BRCA-mutated cancers is a prime example of synthetic lethality, a genetic interaction where a defect in either of two genes has little to no effect on cell viability, but the combination of defects in both genes results in cell death.[3]

-

Role of PARP in DNA Repair: PARP enzymes, particularly PARP-1, are critical for cellular processes including DNA repair and maintaining genomic stability.[1][4] They act as sensors for DNA single-strand breaks (SSBs) and, upon binding to damaged DNA, catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other target proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the Base Excision Repair (BER) pathway to resolve the SSB.[4]

-

Role of BRCA in DNA Repair: The tumor suppressor proteins BRCA1 and BRCA2 are essential components of the Homologous Recombination (HR) pathway.[5] HR is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. In cells with deleterious germline or somatic mutations in BRCA1 or BRCA2, the HR pathway is compromised, making them reliant on other, more error-prone repair mechanisms.[5][6]

-

Rucaparib-Induced Synthetic Lethality: Rucaparib inhibits the enzymatic activity of PARP-1, PARP-2, and PARP-3.[2] This inhibition prevents the efficient repair of SSBs. When a cell replicates its DNA, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of DSBs.

-

In BRCA-proficient (normal) cells, these DSBs can be effectively repaired by the intact HR pathway, allowing the cell to survive.

-

In BRCA-mutated cells, the HR pathway is deficient. The cell is unable to repair these rucaparib-induced DSBs, leading to significant genomic instability, cell cycle arrest, and apoptosis (programmed cell death).[4]

-

-

PARP Trapping: Beyond catalytic inhibition, a key mechanism of action for PARP inhibitors like rucaparib is "PARP trapping".[7] The inhibitor not only blocks PARP's enzymatic function but also traps the PARP protein on the DNA at the site of the break.[5][8] This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and transcription, further contributing to cytotoxicity in HR-deficient cells.[5]

Caption: Signaling pathway of synthetic lethality induced by rucaparib in BRCA-mutated cells.

Quantitative Data

The selective cytotoxicity of rucaparib against BRCA-mutated cells has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Rucaparib Potency

This table summarizes the half-maximal inhibitory concentrations (IC50) of rucaparib, demonstrating its potent enzymatic inhibition and selective cytotoxicity in BRCA-mutated cell lines.

| Parameter | Target / Cell Line | Genotype | IC50 Value | Reference |

| Enzymatic Inhibition | PARP-1 | - | 0.8 nM | [9][10] |

| PARP-2 | - | 0.5 nM | [9][10] | |

| PARP-3 | - | 28 nM | [9][10] | |

| Cellular PARylation | UWB1.289 | BRCA1 mutant | 2.8 nM | [9] |

| Cell Viability | UWB1.289 | BRCA1 mutant | 375 nM | [9][10] |

| UWB1.289+BRCA1 | BRCA1 wild-type | 5430 nM | [9][10] | |

| HCC1806 | BRCA wild-type (TNBC) | ~900 nM | [11] | |

| MDA-MB-231 | BRCA wild-type (TNBC) | <10 µM | [11] | |

| COLO704 | Sporadic Ovarian | 2.5 µM | [12] |

Table 2: Clinical Efficacy of Rucaparib in Ovarian Cancer

This table presents key efficacy data from clinical trials involving patients with BRCA-mutated ovarian cancer.

| Trial (Patient Group) | Endpoint | Rucaparib Arm | Placebo/Control Arm | Hazard Ratio (95% CI) | Reference |

| ARIEL3 (Maintenance, BRCAmut) | Median PFS | 16.6 months | 5.4 months | 0.23 (0.16–0.34) | [7][13] |

| ARIEL3 (Maintenance, HRD) | Median PFS | 13.6 months | 5.4 months | 0.32 (0.24–0.42) | [13] |

| ARIEL3 (Maintenance, ITT) | Median PFS | 10.8 months | 5.4 months | 0.36 (0.30–0.45) | [7][13] |

| ARIEL2 (Treatment, BRCAmut) | ORR (RECIST/CA-125) | 82% | - | - | [14] |

| Study 10/ARIEL2 (Treatment, BRCAmut, ≥2 prior chemo) | ORR (Investigator) | 54% | - | - | [15] |

PFS: Progression-Free Survival; ORR: Objective Response Rate; HRD: Homologous Recombination Deficiency; ITT: Intent-to-Treat.

Key Experimental Protocols

The following protocols outline standard methodologies used to characterize the mechanism of action of PARP inhibitors like rucaparib.

Caption: A typical experimental workflow for evaluating the effects of rucaparib in vitro.

PARP Enzymatic Inhibition Assay (Chemiluminescent ELISA)

This assay measures the ability of rucaparib to inhibit the catalytic activity of purified PARP enzymes.

-

Plate Coating: 96-well plates are pre-coated with histone proteins, which are substrates for PARylation.

-

Reaction Setup: Purified, active PARP-1 or PARP-2 enzyme is added to the wells along with a biotinylated NAD+ mixture.

-

Inhibitor Addition: Serial dilutions of rucaparib (or a vehicle control) are added to the wells.

-

Incubation: The plate is incubated to allow the enzymatic reaction (PARylation of histones) to proceed.

-

Detection: The reaction is stopped, and streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated PAR chains incorporated onto the histones.

-

Signal Generation: A chemiluminescent HRP substrate is added. The light intensity, which is proportional to PARP activity, is measured using a luminometer.[16][17]

-

Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the dose-dependent effect of rucaparib on the viability of cancer cell lines.

-

Cell Seeding: BRCA-mutant and BRCA-wild-type cells are seeded at a low density (e.g., 5,000 cells/well) in 96-well opaque plates and allowed to adhere overnight.[16]

-

Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of rucaparib. Control wells receive a vehicle (e.g., DMSO).

-

Incubation: Cells are incubated for an extended period (e.g., 6 days) to allow for effects on proliferation.[9][10]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, luciferin.

-

Signal Generation: In the presence of ATP from viable cells, luciferase converts luciferin into a luminescent signal. The plate is briefly incubated to stabilize the signal.

-

Measurement: Luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the number of viable cells.

-

Data Analysis: Results are normalized to the vehicle control, and the resulting dose-response curve is used to calculate the IC50 value for each cell line.

DNA Damage Quantification (γH2AX Immunofluorescence)

This protocol detects the formation of DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX), a marker for DSBs.[18]

-

Cell Culture: Cells are grown on glass coverslips or in chamber slides.

-

Treatment: Cells are treated with a relevant concentration of rucaparib (e.g., 10 µM) for a specified time (e.g., 24-48 hours).[6]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody access to the nucleus.

-

Blocking: Non-specific antibody binding is blocked using a solution like 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139).

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG). The nucleus is often counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Quantification: The number of distinct fluorescent foci (representing individual DSBs) per nucleus is counted using image analysis software.[19] An increase in γH2AX foci in rucaparib-treated BRCA-mutant cells compared to wild-type cells demonstrates the drug's mechanism of action.[6]

References

- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jebms.org [jebms.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. cancernetwork.com [cancernetwork.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Rucaparib Camsylate PARP1 vs PARP2 inhibitory activity

An In-depth Technical Guide to the PARP1 and PARP2 Inhibitory Activity of Rucaparib Camsylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Rubraca®) is an orally bioavailable, small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, which plays a critical role in DNA repair.[1][2] It is a potent inhibitor of PARP1, PARP2, and PARP3.[3][4] The primary mechanism of action for rucaparib involves the concept of synthetic lethality. By inhibiting PARP-mediated DNA repair in cancer cells that have pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, rucaparib leads to an accumulation of catastrophic DNA damage and subsequent cell death.[5][6] This technical guide provides a detailed analysis of rucaparib's inhibitory activity against PARP1 and PARP2, including quantitative data, experimental methodologies, and key cellular pathways.

Quantitative Inhibitory Activity: PARP1 vs. PARP2

Rucaparib demonstrates potent enzymatic inhibition of both PARP1 and PARP2, with slightly greater potency observed against PARP2 in biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for quantifying this activity. Data compiled from multiple in vitro, cell-free assays are summarized below.

| Parameter | PARP1 | PARP2 | Reference(s) |

| IC50 | 0.8 nM | 0.5 nM | [5][6][7][8] |

| Ki | 1.4 nM | 0.17 nM | [5][8][9] |

Table 1: Comparative Inhibitory Potency of Rucaparib against PARP1 and PARP2.

Mechanism of Action: Synthetic Lethality and PARP Trapping

Rucaparib's anticancer effect is multifaceted, involving not only the catalytic inhibition of PARP but also the trapping of PARP enzymes on DNA.[3][5]

-

DNA Damage Recognition: PARP1 and PARP2 are among the first responders to DNA single-strand breaks (SSBs), binding to the damaged site.[10][11]

-

Catalytic Inhibition: Rucaparib competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP1 and PARP2, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to nuclear proteins.[12] This blocks the recruitment of downstream DNA repair factors.[1]

-

PARP Trapping: The binding of rucaparib stabilizes the PARP-DNA complex, effectively "trapping" the enzyme at the site of damage.[5] These trapped complexes are highly cytotoxic.

-

Conversion to Double-Strand Breaks (DSBs): During DNA replication, the stalled replication fork collides with the unrepaired SSB and the trapped PARP complex, leading to the formation of a more severe DNA double-strand break (DSB).[10][11]

-

Synthetic Lethality: In healthy cells with functional homologous recombination (HR) repair pathways (e.g., functional BRCA1/2), these DSBs can be efficiently repaired, ensuring cell survival. However, in cancer cells with HR deficiency (HRD), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and apoptosis.[1][5] This selective killing of HRD cancer cells is known as synthetic lethality.

References

- 1. Facebook [cancer.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. cdn.mdedge.com [cdn.mdedge.com]

- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

Preclinical Profile of Rucaparib Camsylate in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies involving Rucaparib Camsylate, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of pancreatic cancer. The focus is on the mechanism of action, quantitative data from in vitro and in vivo models, and detailed experimental methodologies relevant to its evaluation.

Mechanism of Action: Synthetic Lethality in HRD Pancreatic Cancer

Rucaparib is an inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] In normal cells, if SSBs are not repaired and accumulate, they can lead to the collapse of replication forks during DNA replication, resulting in toxic double-strand breaks (DSBs). These DSBs are typically repaired by the high-fidelity Homologous Recombination (HR) pathway.

A significant subset of pancreatic cancers, estimated at around 9%, harbor mutations in key HR genes like BRCA1 or BRCA2.[2] Cells with these mutations have a Homologous Recombination Deficiency (HRD) and are unable to efficiently repair DSBs.

The therapeutic strategy of Rucaparib in this context is based on the principle of synthetic lethality . By inhibiting PARP, Rucaparib prevents the repair of SSBs, leading to an accumulation of DSBs. In HR-deficient cancer cells (e.g., BRCA-mutant), these DSBs cannot be repaired, resulting in chromosomal instability, cell cycle arrest, and ultimately, apoptosis.[3] In contrast, healthy cells with a functional HR pathway can tolerate PARP inhibition as they can still repair the resulting DSBs. This targeted approach provides a therapeutic window to selectively eliminate cancer cells while sparing normal tissue.

Preclinical In Vitro Studies

Rucaparib has demonstrated significant antiproliferative activity in pancreatic cancer cell lines, particularly those with HRD. Its efficacy has been evaluated both as a monotherapy and in combination with other agents.

Monotherapy Cytotoxicity

The sensitivity of cancer cell lines to Rucaparib is strongly correlated with their HRD status. Comprehensive screening data, including IC50 values (the concentration of a drug required to inhibit 50% of cell growth), for Rucaparib across a panel of pancreatic adenocarcinoma (PAAD) cell lines are available through resources like the Genomics of Drug Sensitivity in Cancer (GDSC) database .[4][5] This data allows for the correlation of drug sensitivity with specific genomic features of the cell lines.[5]

While direct IC50 values for pancreatic cell lines are found in such databases, published studies often focus on the differential sensitivity. For context, in ovarian cancer models, Rucaparib was found to be 155-fold more potent in a BRCA1-deficient cell line (IC50 = 84 nM) compared to its isogenic BRCA1 wild-type counterpart (IC50 = 13 µM).[6] Similar differential effects are observed in pancreatic cancer models.

| Cell Line | Key Genetic Feature | Rucaparib Activity Noted | Reference |

| Capan-1 | BRCA2 mutant | High sensitivity to PARP inhibition; used to demonstrate significant tumor growth delay in vivo. | [3] |

| PSN-1 | Not specified (HR proficient) | Used in xenograft models for PARP-targeted PET imaging with [18F]rucaparib. | [7] |

| Panc-1 | BRCA1/2 wild-type | Shown to be more resistant to Rucaparib + chemoradiotherapy compared to Capan-1. | [1] |

| MiaPaCa-2 | BRCA1/2 wild-type | Showed an intermediate sensitivity to Rucaparib as a chemoradiosensitizer. | [1] |

| AsPC-1 | BRCA1/2 wild-type | Showed an intermediate sensitivity to Rucaparib as a chemoradiosensitizer. | [1] |

Combination Studies

Preclinical studies have explored Rucaparib's potential to sensitize pancreatic cancer cells to standard-of-care treatments like chemotherapy and radiation. In one key study, pre-exposure to Rucaparib was shown to significantly increase the cytotoxicity of gemcitabine plus radiation in pancreatic cancer cell lines.[1] The effect was most pronounced in the BRCA2-mutant Capan-1 cells but was also observed in wild-type lines like MiaPaCa-2, suggesting a broader utility as a sensitizing agent.[1] The mechanism involved the induction of G2/M phase cell cycle arrest and impairment of mitosis.[1]

Preclinical In Vivo Studies

In vivo studies using xenograft models are critical for evaluating the therapeutic potential of drug candidates in a more complex biological system. Rucaparib has been assessed in pancreatic cancer xenograft models, demonstrating significant antitumor activity.

Xenograft Model Efficacy

In a key preclinical study, Rucaparib was evaluated in mice bearing Capan-1 (BRCA2 mutant) pancreatic tumor xenografts. The study revealed:

-

Significant Tumor Growth Delay: Treatment with Rucaparib resulted in a significant delay in tumor growth compared to vehicle controls.[3]

-

Sustained PARP Inhibition: A single oral dose of Rucaparib was found to inhibit PARP activity in xenografts for at least seven days, even after the compound was cleared from the blood, indicating high tumor retention.[3]

-

Dosing Schedule Equivalence: Due to its sustained activity, weekly dosing of Rucaparib (e.g., 150 mg/kg p.o. once per week) produced tumor growth inhibition equivalent to a daily dosing regimen (e.g., 10 mg/kg i.p. daily).[3][7]

| Model Type | Cell Line | Key Genetic Feature | Treatment / Agent | Key Quantitative Finding | Reference |

| Subcutaneous Xenograft | Capan-1 | BRCA2 mutant | Rucaparib (monotherapy) | Significant tumor growth delay; weekly dosing equivalent to daily dosing. | [3] |

| Subcutaneous Xenograft | PSN-1 | Not specified | [18F]rucaparib (PET tracer) | Tumor uptake of 5.5 ± 0.5%ID/g at 1 hour post-injection. | [7] |

Pharmacodynamic & Imaging Studies

To better understand drug-target engagement in vivo, radiolabeled versions of Rucaparib have been developed. A proof-of-concept study using [18F]rucaparib as a PET imaging agent in PSN-1 pancreatic tumor-bearing mice demonstrated fast tumor uptake and good tumor-to-background signal.[7] This technique allows for the non-invasive visualization of PARP expression and can help stratify patients and monitor treatment response.[7]

Detailed Experimental Protocols

The following sections describe standardized methodologies for key preclinical experiments used to evaluate Rucaparib in pancreatic cancer models.

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability based on the amount of ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: Seed pancreatic cancer cells (e.g., Capan-1, Panc-1) in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

-

Incubation: Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for a specified duration, typically 72-96 hours.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

Clonogenic (Colony Formation) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, measuring long-term cytotoxic effects.

-

Cell Plating: Plate a low density of single cells (e.g., 500-1000 cells) into 6-well plates.

-

Drug Exposure: After 18-24 hours, treat the cells with various concentrations of Rucaparib or vehicle control for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet solution.

-

Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically >50 cells).

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Subcutaneous Pancreatic Cancer Xenograft Study

This in vivo model evaluates the effect of Rucaparib on tumor growth in an animal host.

-

Cell Preparation: Harvest pancreatic cancer cells (e.g., Capan-1) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Rucaparib via the desired route (e.g., oral gavage) according to the planned dosing schedule (e.g., 150 mg/kg, once weekly). The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) and assess the statistical significance between treatment and control groups.

References

- 1. mdpi.com [mdpi.com]

- 2. Rucaparib Monotherapy in Patients With Pancreatic Cancer and a Known Deleterious BRCA Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: Rucaparib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

Rucaparib Camsylate: A Technical Guide to Synthetic Lethality in Homologous Recombination Deficient Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rucaparib camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It explores the core scientific principles of its mechanism of action, with a particular focus on the concept of synthetic lethality in the context of homologous recombination deficiency (HRD). This document is intended to be a comprehensive resource, detailing the preclinical and clinical data that underpin the therapeutic use of rucaparib, the experimental methodologies used to evaluate its efficacy, and the molecular pathways that govern its activity.

Introduction to this compound and Synthetic Lethality

This compound is an orally bioavailable small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes that play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with defects in the homologous recombination repair (HRR) pathway, a high-fidelity mechanism for repairing double-strand DNA breaks (DSBs), the inhibition of PARP by rucaparib leads to the accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs are converted into toxic DSBs.[5] The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and, ultimately, cell death.[6] This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.[7][8]

Tumors with homologous recombination deficiency (HRD) are particularly sensitive to PARP inhibitors like rucaparib.[9] HRD can arise from mutations in key HRR genes such as BRCA1, BRCA2, PALB2, RAD51C, and RAD51D, or through epigenetic mechanisms like the methylation of the BRCA1 promoter.[2][10] The presence of HRD can be identified through genomic testing for specific gene mutations or by measuring the extent of genomic scarring, a result of error-prone DNA repair, often quantified by the loss of heterozygosity (LOH).[11][12]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib exerts its cytotoxic effects by binding to the catalytic domain of PARP enzymes, preventing them from repairing SSBs.[3] This inhibition leads to the "trapping" of PARP on the DNA at the site of the break, forming a PARP-DNA complex that is itself a toxic lesion, obstructing DNA replication and transcription.[4][13]

In HR-proficient cells, the resulting DSBs can be efficiently repaired, and the cells survive. However, in HR-deficient cells, the reliance on the error-prone non-homologous end joining (NHEJ) pathway for DSB repair leads to the accumulation of chromosomal aberrations and cell death.[14]

Quantitative Data from Clinical Trials

The efficacy of rucaparib has been demonstrated in several key clinical trials, most notably the ARIEL and TRITON series. The following tables summarize the quantitative outcomes from these studies.

ARIEL2: Rucaparib in Recurrent Ovarian Cancer

The ARIEL2 trial was a Phase 2 study that evaluated rucaparib in patients with platinum-sensitive, relapsed, high-grade ovarian carcinoma. Patients were stratified based on their HRD status.[1][12]

| Patient Subgroup | N | Objective Response Rate (ORR) [95% CI] | Median Progression-Free Survival (PFS) [95% CI] |

| ARIEL2 Part 1 | |||

| BRCA mutant (germline or somatic) | 40 | 80% | 12.8 months [9.0-14.7] |

| BRCA wild-type, LOH-high | 82 | 29% | 5.7 months [5.3-7.6] |

| BRCA wild-type, LOH-low | 70 | 10% | 5.2 months [3.6-5.5] |

| ARIEL2 Part 2 | |||

| BRCA mutant | 138 | 31.0% [21.3-42.0] | 7.8 months |

| BRCA wild-type, LOH-high | 156 | 6.8% [2.3-15.3] | 4.3 months |

| BRCA wild-type, LOH-low | 168 | 5.6% [2.1-11.8] | 4.0 months |

Data from Swisher et al., Lancet Oncol. 2017 and Coleman et al., Nat Commun. 2021.[1][2]

TRITON2: Rucaparib in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The TRITON2 trial was a Phase 2 study that investigated rucaparib in patients with mCRPC and alterations in DNA damage repair genes.[7][15]

| Gene Alteration | N (IRR-evaluable) | Objective Response Rate (ORR) by IRR [95% CI] | PSA50 Response Rate [95% CI] |

| BRCA1/2 | 81 | 46% [35-57] | 53% [46-61] |

| PALB2 | 4 | 100% [40-100] | 55% [23-83] |

| ATM | - | 0% | 3.4% [0.4-12] |

| CDK12 | - | 0% | 6.7% [0.2-32] |

| CHEK2 | - | 0% | 14% [0.4-58] |

| Other DDR genes | 12 | 25% [5.5-57] | 23% [5.0-54] |

Data from Abida et al., Eur Urol. 2023.[15]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of rucaparib.

Cell Viability and Cytotoxicity Assays

Purpose: To determine the concentration of rucaparib that inhibits cell growth and to assess its cytotoxic effects.

Protocol (MTT Assay): [16]

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 200 µL of culture medium.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of rucaparib (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.

-

Incubate for 4 days at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50).

Protocol (CellTiter-Blue® Assay): [17]

-

Seed 10,000 cells/well in a 96-well plate and allow them to adhere for 24 hours.

-

Treat cells with various concentrations of rucaparib for 48 hours.

-

Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence using a plate reader.

Clonogenic Survival Assay

Purpose: To assess the long-term ability of single cells to form colonies after treatment with rucaparib.

Protocol: [18]

-

Seed cells in 6-well plates at a low density (e.g., 200-2000 cells/well, depending on the cell line).

-

Allow cells to attach overnight.

-

Treat with various concentrations of rucaparib for 8-21 days, renewing the medium with the drug every 3-4 days.

-

After the incubation period, wash the cells with PBS.

-

Fix the colonies with 100% methanol for 20 minutes.

-

Stain the colonies with 0.5% crystal violet solution.

-

Count the number of colonies (typically containing >50 cells).

-

Calculate the plating efficiency and surviving fraction.

RAD51 Foci Formation Assay (Immunofluorescence)

Purpose: To visualize the formation of RAD51 foci, a marker of active homologous recombination, in response to DNA damage and PARP inhibition.

-

Grow cells on coverslips in 24-well plates.

-

Treat cells with rucaparib and/or a DNA damaging agent for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block with a solution containing 5% BSA in PBS.

-

Incubate with a primary antibody against RAD51 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus).

Homologous Recombination Deficiency (HRD) Testing

Purpose: To identify tumors with a deficient homologous recombination repair pathway.

Methodology: [11][21] HRD status is typically determined using next-generation sequencing (NGS)-based assays on tumor tissue. These assays assess two main components:

-

Tumor BRCA1 and BRCA2 gene mutation status: Detection of deleterious germline or somatic mutations in these genes.

-

Genomic Instability Score (GIS): A measure of the "genomic scar" resulting from HRD. This score is often a composite of three metrics:

-

Loss of Heterozygosity (LOH): The number of sub-chromosomal regions with allelic imbalance.

-

Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere.

-

Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.

-

A tumor is generally considered HRD-positive if it has a deleterious BRCA1/2 mutation or if its GIS exceeds a predefined threshold.

References

- 1. Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and clinical determinants of response and resistance to rucaparib for recurrent ovarian cancer treatment in ARIEL2 (Parts 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Rubraca® Clinical Data | TRITON2 [rubracaprostatehcp.com]

- 8. ashpublications.org [ashpublications.org]

- 9. sophiagenetics.com [sophiagenetics.com]

- 10. onclive.com [onclive.com]

- 11. Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial [escholarship.org]

- 13. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crosstalk of DNA double‐strand break repair pathways in poly(ADP‐ribose) polymerase inhibitor treatment of breast cancer susceptibility gene 1/2‐mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rucaparib for the Treatment of Metastatic Castration-resistant Prostate Cancer Associated with a DNA Damage Repair Gene Alteration: Final Results from the Phase 2 TRITON2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]

- 20. embopress.org [embopress.org]

- 21. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]

Rucaparib Camsylate: A Technical Overview of its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib Camsylate is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, playing a crucial role in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

This compound is the camsylate salt of rucaparib, a tricyclic indole derivative.[3] The chemical structure consists of the active rucaparib molecule and a camsylate counter-ion.

IUPAC Name: [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one[3]

CAS Number: 1859053-21-6[3]

Molecular Formula: C₂₉H₃₄FN₃O₅S[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and experimental design.

| Property | Value | References |

| Molecular Weight | 555.66 g/mol | [4] |

| Appearance | White to pale yellow powder | [5] |

| Solubility | Soluble in DMSO.[1] Shows pH-independent low solubility of approximately 1 mg/mL across the physiological pH range.[5] | [1][5] |

| pKa (Strongest Basic) | 9.32 | [6] |

| Storage Temperature | -20°C | [7] |

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[8] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

The mechanism of action of this compound is based on the concept of "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient. When PARP is inhibited by rucaparib, SSBs are not efficiently repaired and can progress to DSBs during DNA replication. In HRR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's properties and activity.

Purity and Stability-Indicating Assay by RP-HPLC

This method is designed to determine the purity of this compound and to separate it from potential degradation products.[9][10]

Methodology:

-

Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector is used.[9]

-

Column: Symmetry C18 ODS (25 cm × 0.46 cm, 5 µm) analytical column.[9]

-

Mobile Phase: A mixture of 0.02 M Phosphate buffer and Methanol (65:35% v/v), with the pH adjusted to 4.8.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength of 286 nm.[9]

-

Sample Preparation: Standard and sample solutions are prepared by dissolving this compound in a suitable diluent (e.g., methanol) to a known concentration.[11]

-

Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[9][10]

PARP Inhibition Assay (Cell-Based)

This assay measures the ability of this compound to inhibit PARP activity within cells.[8]

Methodology:

-

Cell Culture: Ovarian cancer cell lines (e.g., PEO1, which has a BRCA2 mutation) are cultured under standard conditions.[8]

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1.5 hours).[8]

-

Induction of DNA Damage: PARP activity is stimulated by inducing DNA damage, for example, by treating the cells with hydrogen peroxide (H₂O₂).[8]

-

Immunofluorescence:

-

Cells are fixed and permeabilized.

-

Non-specific binding is blocked using bovine serum albumin (BSA).

-

Cells are then incubated with a primary antibody specific for poly(ADP-ribose) (PAR), the product of PARP activity.

-

A fluorescently labeled secondary antibody is used for detection.

-

-

Microscopy and Analysis: The fluorescence intensity, which is proportional to PARP activity, is visualized and quantified using a fluorescence microscope. A decrease in fluorescence in rucaparib-treated cells compared to the control indicates PARP inhibition.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.[12]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 4 days).[12]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[12]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a well-characterized PARP inhibitor with a clear mechanism of action that exploits the vulnerabilities of HRR-deficient cancer cells. The information provided in this guide, including its chemical and physical properties, the signaling pathway it targets, and detailed experimental protocols, serves as a valuable resource for researchers and professionals involved in the ongoing development and application of this important therapeutic agent. The provided methodologies offer a foundation for the consistent and reliable evaluation of this compound in a laboratory setting.

References

- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. malotilate.com [malotilate.com]

- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Rucaparib in Bulk and Pharmaceutical Dosage Form [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpbs.com [ijpbs.com]

- 12. selleckchem.com [selleckchem.com]

Technical Guide: In Vitro Cytotoxicity of Rucaparib Camsylate in Ovarian Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Rucaparib Camsylate, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, in ovarian cancer cell lines. It details the underlying mechanism of action, summarizes key quantitative data, and provides standardized protocols for relevant experimental assays.

Introduction: Rucaparib and PARP Inhibition in Ovarian Cancer

This compound is a small-molecule inhibitor of the PARP enzyme family, including PARP-1, PARP-2, and PARP-3, which are critical components of the cellular DNA damage response (DDR) machinery.[1][2][3] In oncology, particularly for ovarian cancer, Rucaparib's efficacy is rooted in the concept of "synthetic lethality." Tumors with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway due to mutations in genes like BRCA1 and BRCA2, are exquisitely sensitive to PARP inhibition.[1][4] By inhibiting PARP-mediated repair of single-strand DNA breaks, Rucaparib leads to the accumulation of toxic double-strand breaks during DNA replication.[2] In HR-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to genomic instability and ultimately, cell death.[2][3] Approximately 50% of high-grade serous ovarian cancers exhibit homologous recombination deficiency (HRD), making them potential candidates for PARP inhibitor therapy.[4][5]

Mechanism of Action: Synthetic Lethality and Signaling Pathways

Rucaparib's primary mechanism involves inducing synthetic lethality in cancer cells with a compromised homologous recombination repair pathway.[2][3] PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs). When PARP is inhibited by Rucaparib, these SSBs persist and can degenerate into more lethal DNA double-strand breaks (DSBs) at the replication fork.[2]

In healthy cells, or cancer cells proficient in homologous recombination (HRP), these DSBs are efficiently repaired by the HR pathway, which relies on proteins like BRCA1 and BRCA2.[4] However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), this repair pathway is non-functional. The accumulation of unrepaired DSBs triggers apoptosis and cell death.[2][3]

Other pathways, such as the error-prone non-homologous end joining (NHEJ) pathway, may also play a role in the response to PARP inhibitors.[3][6] Intriguingly, some studies suggest that NHEJ-deficient cells can exhibit resistance to Rucaparib, indicating that the interplay between different DNA repair pathways is complex.[6][7] Additionally, pathways like the PI3K/AKT/mTOR pathway have been implicated in the cellular response to Rucaparib.[6][8]

Quantitative Data: In Vitro Cytotoxicity (IC50) of Rucaparib

The sensitivity of ovarian cancer cell lines to Rucaparib varies significantly, largely influenced by their genetic background, particularly the status of HR pathway genes.[9] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes IC50 values for Rucaparib across a panel of human ovarian cancer cell lines, as reported in a comprehensive study.[9][10]

| Cell Line | Histologic Subtype | BRCA1/2 Status & Other Notes | Rucaparib IC50 (µmol/L) | Carboplatin IC50 (µmol/L) | Reference |

| Highly Sensitive | |||||

| KURAMOCHI | Serous | BRCA2 nonsense mutation | 3.55 ± 0.35 | 3.69 ± 0.28 | [9] |

| COLO704 | Endometrioid | PTEN mutation | 2.50 ± 0.29 | >10 | [9] |

| Moderately Sensitive | |||||

| PEO1 | Serous | BRCA2 mutant | (Not specified in source) | (Not specified in source) | [5] |

| A2780 | - | PTEN mutation | 6.80 ± 0.81 | 0.72 ± 0.17 | [9] |

| 2774 | Endometrioid | - | 7.90 ± 0.54 | 1.14 ± 0.11 | [9] |

| CAOV3 | Serous | - | 11.23 ± 0.98 | >10 | [9] |

| HEY | Serous | - | 13.01 ± 0.75 | >10 | [9] |

| Resistant | |||||

| DOV13 | Serous | - | >15 | >10 | [9] |

| EFO27 | Mucinous | PTEN mutation | >15 | 3.70 ± 0.65 | [9] |

| KOC-7c | Clear cell | BRCA1 missense mutations | >15 | >10 | [9] |

| MCAS | Mucinous | BRCA2 missense mutation | >15 | 4.41 ± 0.31 | [9] |

| OAW42 | Serous | - | >15 | 1.42 ± 0.37 | [9] |

| OVCA420 | Serous | BRCA2 missense mutation | >15 | >10 | [9] |

| SKOV3 | Serous | - | >15 | >10 | [9] |

| TOV112D | Endometrioid | - | >15 | 3.22 ± 0.36 | [9] |

Note: This table presents a selection of cell lines from the cited study to illustrate the spectrum of sensitivity. IC50 values are reported as mean ± SE.[9] The study found that concentration-dependent antiproliferative effects were observed in 26 of the 39 cell lines tested.[9]

Detailed Experimental Protocols

To assess the in vitro cytotoxicity of Rucaparib, several key experiments are typically performed. The following sections outline the general methodologies.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate ovarian cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[11]

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for a period of 72 to 96 hours to allow the drug to exert its effect.[11][12]

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).

-

For CellTiter-Glo: Add CellTiter-Glo reagent, which measures ATP levels, directly to the wells.[12]

-

-

Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.[11][12]

-

Analysis: Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration to calculate the IC50 value.[9]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8]

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with Rucaparib at various concentrations (e.g., near the IC50 value) for a specified time (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of the histone variant H2AX (γ-H2AX).[5][8]

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with Rucaparib.

-

Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde, then permeabilize them with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize and quantify the distinct nuclear foci (representing sites of DSBs) using a fluorescence microscope.

Conclusion

This compound demonstrates significant in vitro cytotoxic activity against a subset of ovarian cancer cell lines.[9] This activity is most pronounced in cell lines harboring defects in the homologous recombination DNA repair pathway, particularly those with BRCA1 or BRCA2 mutations, validating the principle of synthetic lethality.[5] However, sensitivity is not exclusively limited to BRCA-mutated lines; cells with other HRD characteristics or low expression of HR-related genes can also be susceptible.[9] The IC50 values for Rucaparib can range from low micromolar in sensitive lines to being largely ineffective in resistant lines.[9] The experimental protocols detailed herein provide a robust framework for researchers to further investigate the cytotoxic and mechanistic effects of Rucaparib and other PARP inhibitors in the context of ovarian cancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An experimental model for ovarian cancer: propagation of ovarian cancer initiating cells and generation of ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Rucaparib Camsylate: A Comprehensive Preclinical Evaluation of Its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of rucaparib camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of rucaparib in various animal models, alongside a comprehensive overview of its in vivo efficacy and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.

Pharmacokinetics: Characterizing Rucaparib's Journey in Animal Models

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, primarily in mice, rats, and dogs. These studies have been crucial in understanding the drug's absorption, distribution, and elimination characteristics, providing a foundation for human clinical trials.

Absorption and Bioavailability

Following oral administration, rucaparib is absorbed with peak plasma concentrations (Tmax) generally observed between 1 to 4 hours in mice and dogs, while rats exhibit a slightly later Tmax of 4 to 8 hours[1]. The oral bioavailability of rucaparib varies across species, with reported values of 17% in mice (at a dose of 50 mg/kg), 36% in rats (at 100 mg/kg), and 62% in dogs (at 20 mg/kg)[1].

Distribution

Rucaparib exhibits distribution into tissues. In rats, quantitative whole-body autoradiography using [14C]-labeled this compound indicated binding in pigmented tissues[2][3]. In vivo pharmacokinetic studies in male CD-1 mice have shown that rucaparib has limited penetration into the brain[2][3]. Plasma protein binding of rucaparib has been determined to be 61.9% in mice, 56.4% in rats, and 66.8% in dogs[4].

Metabolism and Excretion

The primary route of elimination for rucaparib and its metabolites in rats is through feces, accounting for 93% to 94.7% of the administered dose[4].

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of rucaparib in different animal models.

Table 1: Oral Bioavailability of this compound in Animal Models

| Animal Species | Dose (mg/kg) | Oral Bioavailability (%) |

| Mouse | 50 | 17 |

| Rat | 100 | 36 |

| Dog | 20 | 62 |

| Data sourced from a clinical trial protocol outlining nonclinical experience[1]. |

Table 2: Pharmacokinetic Parameters of Rucaparib in Rats (Single Oral Dose of 20 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 135.4 ± 23.1 |

| Tmax (h) | 4.0 ± 1.2 |

| AUC(0-t) (ng·h/mL) | 1265.7 ± 245.3 |

| AUC(0-∞) (ng·h/mL) | 1302.4 ± 258.9 |

| t1/2 (h) | 5.3 ± 1.1 |

| CLz/F (L/h/kg) | 15.6 ± 3.2 |

| Data from a study evaluating the bioanalytical assay for rucaparib in rat plasma[5]. Note: This study also investigated the effect of myricetin co-administration, the data presented here is for the rucaparib only group. |

Pharmacodynamics: Unveiling the In Vivo Efficacy of Rucaparib

The pharmacodynamic effects of rucaparib have been extensively studied in various preclinical cancer models, demonstrating its potent anti-tumor activity, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3[6]. The inhibition of PARP enzymes by rucaparib leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication. In cancer cells with defective HRR pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.

In Vivo Anti-Tumor Activity

Rucaparib has demonstrated significant anti-tumor activity in various xenograft models of human cancers. In a breast cancer xenograft model with a BRCA1 mutation (MDA-MB-436), statistically significant tumor growth inhibition was observed at doses of ≥ 150 mg/kg/day[4]. Mouse plasma and tumor concentrations of rucaparib were found to increase with the administered dose, and these concentrations were inversely correlated with PAR levels in the tumor and directly correlated with greater tumor growth inhibition[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline typical experimental protocols used in the evaluation of rucaparib in animal models.

Animal Models and Husbandry

-

Species and Strain: Commonly used mouse strains include immunodeficient mice such as CD-1 nude or NOD/SCID for xenograft studies, and FVB/N mice for syngeneic models[7][8].

-

Housing: Animals are typically housed in specific pathogen-free conditions in isolators or individually ventilated cages with controlled temperature, humidity, and light-dark cycles. They are provided with ad libitum access to food and water[7].

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal welfare guidelines and relevant national and international regulations[7].

Xenograft Tumor Model Workflow

The following diagram illustrates a typical workflow for a xenograft study to evaluate the efficacy of rucaparib.

-

Tumor Cell Implantation: Cancer cells, often with known BRCA mutations, are cultured and then implanted subcutaneously into the flank of immunocompromised mice[8].

-

Tumor Growth Monitoring and Treatment: Once tumors reach a palpable size (e.g., ≥ 5 x 5 mm), mice are randomized into treatment and control groups. This compound is typically dissolved in a suitable vehicle and administered orally via gavage. Tumor volumes are measured regularly using calipers[7].

Pharmacokinetic Study Protocol

-

Dosing and Sample Collection: A single dose of rucaparib is administered to animals (e.g., via oral gavage or intraperitoneal injection). Blood samples are collected at various time points post-dose via methods such as cardiac puncture under anesthesia[7].

-

Bioanalysis: Plasma is separated from the blood samples, and the concentration of rucaparib is determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS)[5].

PARP Activity Assay

-

Sample Preparation: Tumor tissues from treated and control animals are collected and processed to prepare cell lysates.

-

Assay Procedure: A common method involves stimulating PARP-1 activity (e.g., with hydrogen peroxide) and then detecting the product, poly(ADP-ribose) (PAR), using immunofluorescence or an ELISA-based assay. Cells are fixed, permeabilized, and incubated with an anti-PAR antibody, followed by a fluorescently labeled secondary antibody for visualization and quantification[9].

Conclusion

The preclinical data from animal models provide a robust characterization of the pharmacokinetic and pharmacodynamic properties of this compound. The compound demonstrates oral bioavailability across multiple species and significant anti-tumor efficacy in relevant cancer models, driven by its potent inhibition of PARP enzymes. The detailed experimental protocols outlined in this guide serve as a foundation for the design and execution of further nonclinical studies. This comprehensive understanding of rucaparib's preclinical profile has been instrumental in its successful clinical development and approval for the treatment of specific cancer patient populations.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Rucaparib Camsylate as a potential radiosensitizer in vitro

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rucaparib camsylate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, has demonstrated significant promise as a radiosensitizer in preclinical in vitro studies.[1] This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and methodologies associated with the use of rucaparib as a potential adjunct to radiotherapy. By targeting the DNA damage response (DDR) pathways, rucaparib enhances the cytotoxic effects of ionizing radiation, offering a promising strategy to improve therapeutic outcomes in oncology.

The primary mechanism of action for PARP inhibitors as radiosensitizers lies in their ability to disrupt the repair of single-strand DNA breaks (SSBs).[2][3] When these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2] This accumulation of DNA damage can overwhelm the cell's repair capacity, ultimately leading to cell cycle arrest and apoptosis.[4][5] This guide will delve into the signaling pathways involved, present quantitative data from various in vitro studies, and provide detailed experimental protocols for researchers.

Mechanism of Action: PARP Inhibition and Radiosensitization

Ionizing radiation induces a variety of DNA lesions, with SSBs being the most frequent. The PARP family of enzymes plays a crucial role in the initial detection and repair of these SSBs through the Base Excision Repair (BER) pathway.

Rucaparib inhibits the catalytic activity of PARP, preventing the synthesis of poly (ADP-ribose) chains that are necessary to recruit other DNA repair proteins to the site of damage. This inhibition leads to the persistence of unrepaired SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to replication fork collapse and the generation of DSBs.

In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, the increased burden of DSBs caused by the combination of radiation and PARP inhibition can still lead to enhanced cell killing. The effect is particularly pronounced in tumors with deficiencies in HR repair genes (e.g., BRCA1/2), a concept known as synthetic lethality.[2]

The radiosensitizing effect of rucaparib is also attributed to its ability to induce cell cycle arrest, primarily in the G2/M phase.[6][7][8][9] Cells in the G2/M phase are generally more sensitive to radiation. By trapping cells in this vulnerable phase, rucaparib increases the efficacy of radiotherapy.

Quantitative Data from In Vitro Studies

The radiosensitizing potential of rucaparib has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Cell Viability and IC50 Values

| Cell Line | Cancer Type | Rucaparib IC50 (nM) | Notes | Reference |

| BT16 | Atypical Teratoid Rhabdoid Tumor | 916 | 72-hour treatment | [4] |

| MAF737 | Atypical Teratoid Rhabdoid Tumor | 973 | 72-hour treatment | [4] |

| PEO1 | Ovarian Cancer (BRCA2 mutant) | 10,000 | Based on previous clonogenic assays | [10] |

| SKOV3 | Ovarian Cancer (BRCA2 functional) | 10,000 | Based on previous clonogenic assays | [10] |

Table 2: Radiosensitization Enhancement

| Cell Line | Cancer Type | Rucaparib Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Notes | Reference |

| BT16 | Atypical Teratoid Rhabdoid Tumor | 105 nM (IC30) | 2, 4, 6 | 1.48 (at SF0.1 and SF0.5) | Pre-treatment for 24 hours | [4] |

| SK-N-BE(2c) | Neuroblastoma | Not specified | Not specified | ~2.0 (50% cell kill) | Reduced radiation dose by ~50% | [7][8] |

| UVW/NAT | Glioma (noradrenaline transporter transfected) | Not specified | Not specified | ~2.0 (50% cell kill) | Reduced radiation dose by ~50% | [7][8] |

| Prostate Cancer Cells | Prostate Cancer | Not specified | Not specified | ~2.0 | Similar cytotoxic effect with half the radiation dose | [3] |

Table 3: Effects on Cell Cycle and DNA Damage

| Cell Line | Cancer Type | Rucaparib Concentration | Radiation Dose (Gy) | Endpoint | Key Findings | Reference |

| Hela, Siha | Cervical Cancer | Not specified | Not specified | Cell Cycle | Increased G2/M arrest with combination treatment | [6] |

| BT16 | Atypical Teratoid Rhabdoid Tumor | 1 and 10 µM | - | Cell Cycle | 28% and 72% increase in G2/M phase, respectively | [4][5] |

| BT16 | Atypical Teratoid Rhabdoid Tumor | 1 µM | 6 | γH2AX foci | Significant increase in γH2AX foci with combination treatment | [4] |

| SK-N-BE(2c) | Neuroblastoma | Not specified | Not specified | DNA Damage | 10-fold greater DNA damage at 2h post-irradiation with combination | [7][8] |

| SK-N-BE(2c) | Neuroblastoma | Not specified | Not specified | DNA Damage | 3-fold greater persistent DNA damage at 24h with combination | [7][8] |

| PC3, LNCaP | Prostate Cancer | Not specified | Not specified | γH2AX and 53BP1 foci | Persistent foci at 24h with combination treatment | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the radiosensitizing effects of rucaparib.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at densities determined by the expected survival rate for each radiation dose (e.g., 200-8000 cells/well).[4][12] Allow cells to attach for 24 hours.

-

Drug Treatment: Treat cells with a predetermined concentration of rucaparib (e.g., IC30) or vehicle control (DMSO) for a specified duration (e.g., 24 hours) before irradiation.[4]

-

Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, replace the drug-containing medium with fresh medium and incubate the plates for 8-21 days, depending on the cell line's growth rate, until visible colonies are formed.[12]

-

Staining and Counting: Fix the colonies with 100% methanol and stain with 0.5% crystal violet.[12] Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain survival fraction (e.g., 50%) in the control group by the dose required in the rucaparib-treated group.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Seed cells in culture dishes and treat with varying concentrations of rucaparib, radiation, or a combination of both for a specified time (e.g., 48 or 72 hours).[4][5][6][9]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][9]

DNA Damage Analysis by γH2AX Immunofluorescence

This assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides. Treat with rucaparib and/or radiation as required.[4]

-